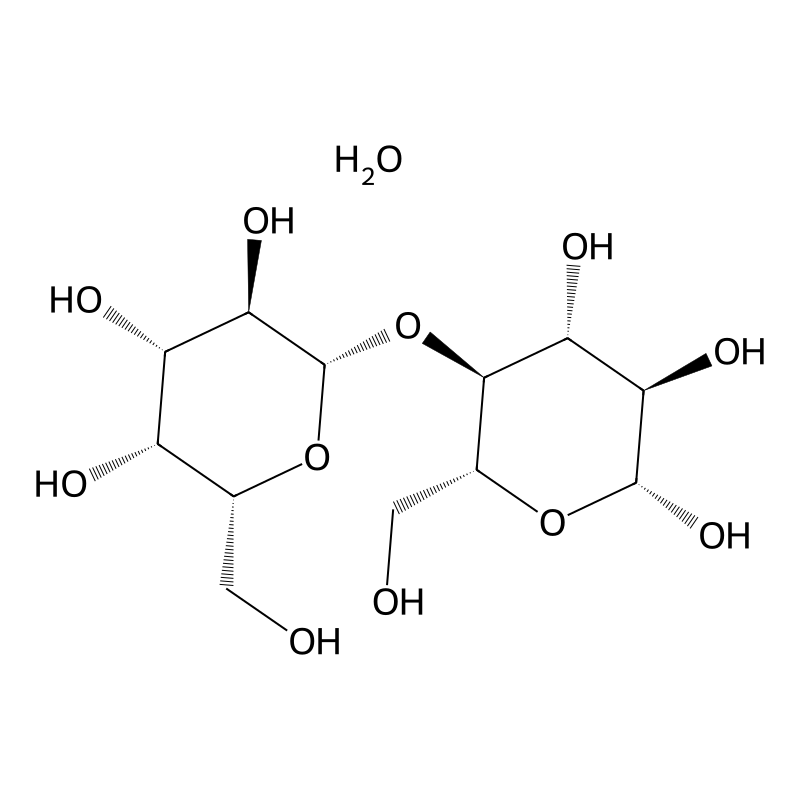

Lactose monohydrate

C12H24O12

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C12H24O12

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Cell Culture Media

Lactose monohydrate is a component of many cell culture media formulations. It provides a source of carbohydrates for cell growth and can also help maintain the osmotic pressure of the culture medium []. This ensures that the cells don't shrink or swell due to imbalances in water concentration.

Enzyme Assays

Lactose monohydrate is a substrate for certain enzymes, meaning it's a molecule the enzyme acts on. By measuring the rate at which the enzyme breaks down lactose monohydrate, scientists can assess enzyme activity. This is useful in various areas of research, such as studying metabolism and diagnosing diseases [].

Microbial Fermentation

Lactose monohydrate can be used as a carbon source for microbial fermentation. Microorganisms like bacteria and yeast can utilize lactose for energy and growth. This is useful in studies related to probiotic bacteria, biofuel production, and understanding microbial metabolism [].

Protein Isolation and Characterization

Lactose monohydrate can be used in protein purification processes. Its specific properties allow researchers to separate proteins from other cellular components during protein isolation. Additionally, lactose can influence protein interactions and stability, which can be helpful in protein characterization studies [].

Lactose monohydrate is a crystalline form of lactose, a disaccharide sugar primarily found in milk. Composed of two simple sugars—galactose and glucose—lactose is chemically represented by the formula . In its monohydrate form, it incorporates one molecule of water, leading to the formula

Lactose monohydrate has diverse applications across various industries:

- Hydrolysis: In the presence of water and the enzyme lactase, lactose is hydrolyzed into glucose and galactose. This reaction is crucial for digestion in mammals .

- Isomerization: Lactose can be isomerized to lactulose in alkaline conditions, which has applications in treating constipation .

- Dehydration: When heated, lactose monohydrate can lose its water content, resulting in anhydrous forms of lactose. This process can lead to changes in stability and solubility .

Lactose monohydrate is synthesized through crystallization from milk or whey. The process involves:

- Cooling: Alpha-lactose is cooled to induce crystallization.

- Crystallization: As the temperature decreases, lactose forms crystals while excess moisture is removed.

- Drying: The resulting crystals are dried to obtain the stable monohydrate form .

Research indicates that lactose monohydrate interacts with various substances during processing:

- Drug Compatibility: Studies have shown that lactose can affect the stability and release profiles of certain drugs when used as an excipient .

- Moisture Sensitivity: Lactose monohydrate's stability can be compromised under high humidity conditions, leading to potential conversion into more hygroscopic forms

Lactose monohydrate shares similarities with other carbohydrates but possesses unique characteristics that set it apart. Below are some comparable compounds:

Compound Composition Unique Features Sucrose Glucose + Fructose Sweeter than lactose; more soluble in water Maltose Glucose + Glucose Produced during starch digestion; less sweet than lactose Galactose Monosaccharide Component of lactose; sweeter than lactose Lactulose Fructose + Galactose Used medically for constipation; not found in milk Lactose monohydrate's unique properties include its specific crystalline structure and lower sweetness compared to sucrose and other sugars. Its role as a filler and stabilizer in pharmaceuticals further differentiates it from other carbohydrates

Crystallization Techniques from Dairy Byproducts

The industrial production of lactose monohydrate relies primarily on crystallization from dairy byproducts, with bovine milk whey serving as the predominant feedstock containing approximately 5% lactose content [1]. The crystallization process represents a complex separation technique involving multiple unit operations designed to maximize yield while ensuring pharmaceutical-grade purity standards [2] [3].

The fundamental crystallization process begins with whey preconcentration, where incoming whey arrives at processing facilities with solids concentrations ranging from 12% to 50% [1]. Further evaporation is required to achieve the critical concentration of approximately 65-70% solids, establishing the supersaturated conditions necessary for lactose crystal formation [4] [5]. This concentration step employs large-scale evaporators operating under controlled temperature and pressure conditions to minimize thermal degradation of the lactose molecules [6] [7].

Temperature-controlled crystallization represents the cornerstone of lactose monohydrate production, with the process typically conducted in stirred crystallizing tanks over extended periods ranging from 10 to 72 hours [1] [8]. The crystallization is accelerated through the addition of fine lactose seeding crystals, which provide nucleation sites for controlled crystal growth [1] [3]. The cooling process utilizes water from local sources to gradually reduce the solution temperature, promoting the formation of alpha-lactose monohydrate crystals [1] [9].

Table 1: Crystallization Temperature Effects on Lactose Polymorphism

Temperature (°C) Dominant Polymorph Crystal Morphology Growth Rate (μm/min) Reference 0 α-lactose monohydrate Irregular, rough surface 0.005 [10] 20 α-lactose monohydrate Tomahawk-shaped/pyramidal 0.010 [10] 25 α-lactose monohydrate Prismatic 0.017 [11] 40 α-lactose monohydrate Regular, smooth surface 0.025 [10] 50 β-lactose formation increases Elongated cuboidal 0.035 [10] 60 β-lactose preferential Needle-like 0.050 [12] The crystallization mechanism follows a three-step sequence involving nucleation, growth, and aging phases [5]. Primary nucleation occurs when the supersaturation level exceeds the metastable zone width, leading to spontaneous formation of crystal nuclei [13] [14]. Crystal growth proceeds through layer-by-layer deposition on existing crystal faces, with growth rates influenced by supersaturation degree, temperature, and the presence of impurities [11] [8].

Modern crystallization control employs supersaturation-based monitoring systems utilizing process refractometers to measure concentration and temperature of the mother liquor in real-time [9]. These systems account for the mutarotation equilibrium between alpha-lactose and beta-lactose forms in solution, ensuring optimal crystallization conditions for alpha-lactose monohydrate formation [9].

Ultrasound-assisted crystallization has emerged as an advanced technique for enhancing nucleation control and reducing crystallization time [15]. Application of ultrasonic energy results in rapid and complete crystallization within 5 minutes, producing rod-shaped fine crystals with narrow particle size distribution [15]. This technique enables separation of nucleation from crystal growth phases, yielding improved crystal characteristics for pharmaceutical applications [15].

The recovery of crystallized lactose employs centrifugation to separate crystals from the mother liquor [1] [4]. The resulting crude lactose appears as a creamy yellow color due to the presence of riboflavin and other milk components [1]. Multiple washing and centrifugation cycles are employed to achieve the required purity levels, with each wash step carefully controlled to minimize product loss [4] [16].

Sub-zero crystallization represents an innovative approach for lactose recovery, where solutions are cooled below the freeze point to concentrate lactose through ice formation [17]. This technique exploits the differential crystallization behavior of water and lactose, achieving enhanced separation efficiency under controlled temperature conditions [17].

Solvent Selection Criteria for Polymorphic Control

Solvent selection plays a critical role in controlling lactose polymorphism during crystallization, directly influencing the formation of alpha-lactose monohydrate versus beta-lactose polymorphs [18] [19] [12]. The choice of solvent system affects supersaturation kinetics, nucleation behavior, and crystal growth rates, ultimately determining the final polymorphic composition of the crystallized product [20] [21] [22].

Aqueous crystallization systems remain the foundation of industrial lactose production, with pure water serving as the primary solvent for alpha-lactose monohydrate formation [10]. However, the addition of water-miscible organic solvents significantly modifies crystallization behavior and enables precise control over crystal morphology and polymorphic composition [18] [10].

Table 2: Solvent Effects on Lactose Crystallization and Polymorphic Control

Solvent System Effect on Growth Rate Crystal Morphology Polymorphic Transition Recovery Yield (%) Reference Pure water Baseline Variable α-monohydrate - [10] Water + 10% methanol Increased Enhanced growth α-monohydrate - [10] Water + 10% ethanol Increased Enhanced growth α-monohydrate - [10] Water + 10% acetone Increased Enhanced growth α-monohydrate - [10] Water + 10% propanol Inhibited Reduced growth α-monohydrate - [10] Water + 10% glycerine Inhibited Regular, smooth α-monohydrate - [10] 90% ethanol (antisolvent) Rapid supersaturation Polyhedral to needle α to β transition 90.29 [12] [23] 90% methanol (antisolvent) Rapid supersaturation Polyhedral to needle α to β transition 80.0 [12] [23] Antisolvent crystallization employs polar organic solvents to induce rapid supersaturation and controlled precipitation of lactose crystals [19] [12] [22]. Ethanol serves as the most effective antisolvent, with concentrations of 50-65% promoting crystal growth while higher concentrations of 90% or above trigger polymorphic transitions from alpha-lactose monohydrate to beta-lactose [12] [23]. This concentration-dependent behavior enables precise control over the final polymorphic composition through careful solvent concentration management [19] [22].

Methanol demonstrates similar antisolvent properties but with reduced efficiency compared to ethanol, achieving lactose recovery yields of approximately 80% versus 90% for ethanol under comparable conditions [23]. The lower recovery efficiency results from the higher solubility of lactose in methanol compared to ethanol, requiring higher antisolvent concentrations to achieve equivalent precipitation effects [12] [23].

The morphological transition from polyhedral to needle-like crystal habits occurs systematically with increasing antisolvent content [12]. This morphological change coincides with polymorphic transitions, where needle-like crystals predominantly consist of beta-lactose while polyhedral crystals maintain the alpha-lactose monohydrate structure [12]. The control of crystal morphology through solvent selection directly impacts downstream processing characteristics including filtration, washing, and drying efficiency [10] [15].

Glycerine addition to aqueous crystallization systems produces lactose crystals with superior surface smoothness and regularity compared to other organic solvent additives [10] [15]. The viscous nature of glycerine promotes ordered crystal growth by providing a controlled mass transfer environment, resulting in crystals with enhanced pharmaceutical properties for dry powder inhaler applications [15].

Dehydrating antisolvents such as methanol and ethanol at concentrations exceeding 95% induce dehydration of alpha-lactose monohydrate to form stable anhydrous alpha-lactose [12]. This dehydration process represents a critical consideration in pharmaceutical manufacturing where moisture content must be precisely controlled to meet pharmacopeial specifications [12] [24].

Continuous antisolvent crystallization has been developed to overcome the limitations of batch processing, enabling consistent product quality and improved process control [19] [22]. The continuous process employs controlled addition rates of antisolvent to maintain optimal supersaturation levels throughout the crystallization period [19]. Mathematical models incorporating population balance equations and crystallization kinetics enable prediction and optimization of crystal size distribution and polymorphic composition [19] [22].

Scale-Up Challenges in Pharmaceutical-Grade Manufacturing

The transition from laboratory-scale to industrial-scale production of pharmaceutical-grade lactose monohydrate presents numerous technical and operational challenges that significantly impact product quality, yield, and process economics [25] [26] [27]. Scale-up considerations encompass heat and mass transfer limitations, mixing uniformity, equipment design constraints, and quality control requirements that become increasingly complex at commercial production scales [3] [25] [5].

Heat transfer efficiency represents a fundamental challenge during scale-up of lactose crystallization processes [5] [7]. Industrial-scale evaporators and crystallizers must maintain precise temperature control across large volumes while managing the substantial heat loads associated with water evaporation and crystal formation [6] [7]. The heat transfer coefficient decreases with increasing vessel size, necessitating enhanced heat exchanger surface area and modified agitation systems to maintain adequate temperature uniformity [5] [7].

Table 3: Industrial Scale Production Parameters and Challenges

Process Stage Operating Conditions Typical Yield (%) Main Challenges Scale-up Factors Reference Whey Concentration 65-70% solids, evaporation 95-98 Fouling, energy costs Heat transfer efficiency [1] [4] [16] Crystallization 10-72 hours, slow cooling 65-74 Long batch times, nucleation control Mixing uniformity [3] [13] [8] Centrifugation 2000-4000 rpm 90-95 Crystal breakage Separation efficiency [4] [16] Washing Multiple rinse cycles 85-92 Product loss Wash liquid recovery [4] Drying Fluid bed, 60-80°C 98-99 Moisture control Temperature uniformity [3] Milling/Sieving Controlled particle size distribution 95-98 Dust generation Particle size control [3] Mixing uniformity becomes increasingly difficult to achieve in large-scale crystallizers due to the cubic scaling relationship between volume and mixing power requirements [5] [14]. Inadequate mixing leads to concentration gradients and temperature variations that promote uncontrolled nucleation and non-uniform crystal growth [13] [14]. Industrial crystallizers employ multiple impeller systems and specialized baffle configurations to ensure adequate mixing while minimizing crystal attrition and breakage [5] [14].

The control of nucleation represents a critical challenge that intensifies during scale-up operations [13] [8]. Industrial-scale crystallizers experience longer residence times and greater volume-to-surface area ratios, making nucleation control more difficult to achieve [8]. Secondary nucleation from crystal-crystal and crystal-impeller collisions becomes more pronounced in large vessels, leading to broader crystal size distributions and reduced product quality [13] [11].

Fouling of heat exchanger surfaces presents a major operational challenge during large-scale whey concentration and crystallization [1] [5]. Protein denaturation and mineral precipitation on heat transfer surfaces reduce efficiency and require frequent cleaning cycles that interrupt production [1] [6]. The fouling tendency increases with scale due to longer residence times and higher heat flux requirements in industrial evaporators [6] [7].

Quality control challenges multiply during scale-up due to the increased variability inherent in large-scale operations [25] [26]. Pharmaceutical-grade lactose must meet stringent purity specifications exceeding 99.8% lactose content with minimal protein, ash, and moisture levels [2] [28]. The achievement of consistent quality across large production batches requires advanced process monitoring and control systems capable of real-time adjustment of critical parameters [25] [9].

Membrane technology applications offer solutions to several scale-up challenges through improved separation efficiency and reduced energy consumption [16] [29] [30]. Ultrafiltration systems enable protein removal and whey concentration without thermal stress, while nanofiltration provides lactose concentration and purification in a single unit operation [29] [30] [31].

Table 4: Membrane Technology Applications in Lactose Purification

Membrane Type Pore Size/MWCO Primary Function Lactose Recovery (%) Final Purity (%) Pressure (bar) Reference Microfiltration 0.2 μm Fat/protein removal 98-99 - 1-3 [16] [29] Ultrafiltration (5 kDa) 5,000 Da Protein retention 87-90 - 2-10 [30] [32] [31] Ultrafiltration (UF3) 5,000 Da Protein concentration 85-90 - 2-10 [16] Nanofiltration 200-1000 Da Lactose concentration 95.7 95.7 10-30 [29] Ion Exchange Ion selective Mineral removal 98-99 99.8 - [16] Electrodialysis Ion selective Demineralization 95-98 99.2 - [29] Environmental considerations during scale-up include wastewater treatment, energy consumption, and waste minimization [33]. Large-scale lactose production generates substantial volumes of mother liquor containing residual lactose, proteins, and minerals that require appropriate treatment before disposal [1] [4]. The implementation of waste heat recovery systems and process integration strategies helps reduce the overall environmental impact of industrial lactose manufacturing [27] [33].

Economic factors significantly influence scale-up decisions, with capital investment requirements, operating costs, and market demand determining the viability of large-scale pharmaceutical-grade lactose production [25] [27] [34]. The high costs associated with pharmaceutical-grade manufacturing, including stringent quality control requirements and specialized equipment, create barriers to market entry and limit the number of qualified suppliers [25] [26] [27].

The nucleation behavior of alpha-lactose monohydrate exhibits complex dependencies on the nature and composition of polar solvent systems. Research has demonstrated that the nucleation mechanisms vary significantly between different polar environments, with profound implications for crystal quality and yield [1] [2] [3].

In pure aqueous systems, nucleation of alpha-lactose monohydrate follows predominantly heterogeneous mechanisms under standard industrial conditions. The nucleation process involves a relatively short induction time, typically ranging from several minutes to hours, depending on supersaturation levels and temperature [4]. However, the process is complicated by the mutarotation equilibrium between alpha and beta anomers, which continuously alters the solution composition during crystallization [5].

Dimethylsulfoxide represents a unique polar aprotic environment where nucleation kinetics are dramatically altered. In pure dimethylsulfoxide at 32°C, the nucleation rate of alpha-lactose monohydrate becomes exceptionally low, requiring extended time intervals for crystal formation [1] [2]. This behavior results from the aprotic nature of dimethylsulfoxide, which significantly slows the mutarotation process by approximately 200-fold compared to aqueous systems [3]. The calculated mutarotation rate constant in dimethylsulfoxide is 1.47 × 10⁻⁴ min⁻¹ compared to 3.00 × 10⁻² min⁻¹ in water under comparable conditions [3].

The addition of polar protic solvents to dimethylsulfoxide creates mixed solvent systems with enhanced nucleation characteristics. When water or ethanol is added to dimethylsulfoxide solutions, the formation of solvent clusters influences both nucleation and growth processes [1] [2]. These dimethylsulfoxide-water clusters provide nucleation sites that overcome the limitations observed in pure dimethylsulfoxide systems, resulting in improved crystal quality and reduced induction times [6].

Microfluidic confinement in polar aqueous droplets represents an advanced nucleation control mechanism. In microdroplet systems, nucleation occurs within 100-150 minutes after saturation, with the confined environment providing enhanced mass transfer and controlled supersaturation conditions [5]. The nucleation mechanism in these systems benefits from the large specific surface area and improved mixing characteristics within the droplets [5].

Industrial whey permeate solutions present complex nucleation environments due to the presence of various inorganic impurities. Sodium lactate, calcium lactate, and phosphate salts significantly influence nucleation kinetics through ion-specific interactions with lactose molecules [7] [8] [9]. These impurities can either enhance or inhibit nucleation depending on their concentration and the specific ionic environment [9].

Growth Rate Modulation via Additives (Small Solvent Specific Polymorphic Selection)

The growth kinetics of alpha-lactose monohydrate crystals can be systematically modulated through the strategic addition of specific compounds that influence crystal surface interactions and solution properties. Soluble Soybean Polysaccharide has emerged as a particularly effective additive for enhancing lactose crystallization performance [10] [11].

Studies have demonstrated that addition of 0.1% weight per weight Soluble Soybean Polysaccharide to permeate concentrate solutions results in significant improvements in both crystal growth rate and final yield [10] [11]. The mechanism underlying this enhancement involves the ability of Soluble Soybean Polysaccharide to facilitate lactose crystal growth through modification of the solution environment and potential interaction with crystal surfaces [11]. This polysaccharide additive promotes recovery from concentrated permeate solutions, making it particularly valuable for industrial lactose manufacturing processes [10].

Inorganic salt additives demonstrate complex concentration-dependent effects on growth kinetics. Sodium lactate additions at concentrations ranging from 1 to 5 grams per 100 grams water consistently increase crystal weight gain over 24-hour periods [7]. The mechanism involves modification of lactose solubility and alteration of the supersaturation driving force for crystal growth [7]. Calcium lactate exhibits similar growth-enhancing properties, with optimal concentrations around 0.0125 mol/kg water producing enhanced crystal formation [7].

Calcium chloride presents a more complex dose-response relationship. At concentrations up to 2 grams salt per 100 grams water, calcium chloride generally increases weight gain. However, at higher concentrations, this enhancement effect diminishes while still maintaining faster growth rates compared to control samples in pure water [7]. This behavior suggests competing mechanisms involving beneficial ion interactions at low concentrations and potentially inhibitory effects at higher concentrations [7].

Potassium-containing additives show variable effects depending on the specific anion present. Potassium dihydrogen phosphate demonstrates minor increasing effects on crystal weight gain at low concentrations, but higher concentrations inhibit weight gain compared to control groups [7]. This pattern indicates that potassium ions may interfere with crystal growth mechanisms at elevated concentrations [9].

Organic solvent additives at 10% volume per volume concentrations produce diverse effects on growth kinetics. Methanol, ethanol, and acetone additions to aqueous mother liquor increase the growth rate of lactose particles [12] [13]. The mechanism involves reduction of lactose solubility in the mixed solvent system, effectively increasing the supersaturation driving force for crystallization [14]. Conversely, propanol and glycerine additions inhibit crystal growth rates, with glycerine-treated crystals exhibiting more regular shapes and smoother surfaces compared to ethanol or acetone treatments [12] [13].

The growth rate response to additives follows established kinetic relationships. For most crystal faces, the power law relationship G = K σⁿ applies, where growth rate G depends on supersaturation σ raised to the power n [5] [7]. The growth order n varies from 1.01 for diffusion-controlled faces to 3.47 for surface integration-controlled faces [5]. Additives primarily influence the kinetic constant K while maintaining the fundamental supersaturation dependence [7].

Temperature-Dependent Crystal Morphology Evolution

Temperature exerts profound control over the morphological development of alpha-lactose monohydrate crystals, influencing both the kinetics of formation and the final crystal habit. The relationship between temperature and morphology reflects fundamental changes in growth mechanisms, surface energies, and thermodynamic stability across different temperature ranges [15] [16] [17] [18].

At low temperatures around 0°C, crystallization produces lactose crystals with irregular shapes and poor surface quality [12] [13]. The reduced molecular mobility at these temperatures limits the ability of lactose molecules to achieve optimal lattice positions, resulting in defective crystal surfaces and non-uniform growth patterns. The activation energy for crystal growth, measured at 22.1 kcal/mol, indicates that low temperatures significantly impede the kinetic processes necessary for high-quality crystal formation [19] [20].

The optimal temperature range for morphological control spans 25-40°C, where alpha-lactose monohydrate exhibits characteristic tomahawk and pyramidal morphologies [21] [22] [12] [13]. At 25°C under standard conditions, crystals develop the classic tomahawk shape that reflects the polar nature of the crystal structure and the preferential growth along specific crystallographic directions [21] [22]. The tomahawk morphology results from the asymmetric binding of beta-lactose to capping surfaces, creating a polar morphology with distinctly different growth rates for the (010) and (0-10) faces [21] [22].

Crystallization at 40°C produces crystals with more regular shapes and significantly smoother surfaces compared to those formed at lower temperatures [12] [13]. This temperature provides optimal conditions for molecular mobility while maintaining the stability of the monohydrate form. The enhanced surface quality results from improved kinetic conditions that allow lactose molecules to achieve better lattice integration during growth [12].

At 50°C, crystal growth rates reach their maximum while maintaining the alpha-lactose monohydrate structure [16]. The high temperature promotes rapid molecular diffusion and surface integration, leading to faster overall crystallization kinetics. However, care must be taken to avoid exceeding the critical temperature of 93.5°C, above which the beta-lactose anhydrous form becomes thermodynamically favored [15] [18].

The morphological transition from tomahawk to prismatic shapes occurs with increasing supersaturation and temperature. At initial lactose concentrations between 33-43% weight per weight, crystals predominantly exhibit tomahawk or pyramidal morphologies [12] [13]. Increasing the concentration to 50% weight per weight shifts the morphology to prismatic shapes, while concentrations of 60% weight per weight produce elongated cuboidal crystals [12] [13]. This concentration-temperature relationship demonstrates that higher supersaturations tend to favor more elongated crystal habits [23].

Temperature-dependent solubility changes significantly influence morphological development. At 80°C, lactose solubility reaches 100 grams per 100 grams water, creating high supersaturation conditions upon cooling [15]. This elevated solubility enables the formation of larger crystals with well-developed faces, provided that cooling rates are controlled to prevent excessive nucleation [15].

The critical temperature boundary at 93.5°C represents a fundamental transition point where beta-lactose anhydrous crystals become the stable form [15] [18]. Above this temperature, the morphology shifts dramatically to anhydrous crystal structures with different habit and properties. Beta-anhydrous crystals exhibit higher hygroscopicity and approximately 1.05-1.22 times greater sweetness compared to alpha-lactose monohydrate [15].

Face-specific growth rates demonstrate strong temperature dependence following Arrhenius behavior. The (010) face growth mechanism transitions from spiral growth at low supersaturations to higher-order mechanisms above critical supersaturation values of approximately 1.9 at 30°C [16] [24] [25]. The temperature dependence of growth rates enables prediction of morphological outcomes across different processing conditions [7].

Industrial crystallization processes utilize this temperature-morphology relationship for product specification control. Careful temperature programming during cooling crystallization allows manufacturers to achieve desired crystal size distributions and morphological characteristics for specific applications [26] [27]. The understanding of temperature-dependent morphology evolution provides the foundation for process optimization in lactose manufacturing operations [28].

The following comprehensive data tables summarize the crystallization behavior and kinetics of lactose monohydrate across different experimental conditions and additive systems:

Table 1: Growth Rate Parameters for Alpha-Lactose Monohydrate Crystal Faces

Crystal Face Growth Rate Equation Growth Order (n) Growth Mechanism Temperature Range (°C) References (010) G = 1.3061 × 10⁻⁶ σ³·⁴⁶⁸² 3.47 Surface Integration 25 (after cooling) Guan et al. 2025 (01̅0) G = 3.6666 × 10⁻⁶ σ²·¹⁶⁴⁸ 2.16 Surface Integration 25 (after cooling) Guan et al. 2025 (01̅1) G = 2.1466 × 10⁻⁵ σ¹·⁰¹¹⁸ 1.01 Diffusion Controlled 25 (after cooling) Guan et al. 2025 Overall Growth G = K σⁿ (General) 1.8-2.6 Mixed 20-50 Literature Review Table 2: Nucleation Kinetics in Different Polar Solvent Systems

Solvent System Nucleation Rate Induction Time Dominant Mechanism Temperature (°C) Crystal Quality Pure Water Fast Short Heterogeneous 20-40 Good DMSO Very Low Long interval Primary 32 Poor (colloidal) DMSO-Water (Mixed) Enhanced Reduced Primary/Secondary 32 Improved Water-Ethanol Fast Short Primary 25-40 Good Model Whey Permeate Enhanced by impurities Variable Secondary 20-40 Variable Microdroplets (Aqueous) Controlled 100-150 min Confined nucleation 25 Excellent Table 3: Temperature-Dependent Crystal Morphology Parameters

Temperature (°C) Dominant Form Crystal Morphology Growth Rate Relative Activation Energy (kcal/mol) Comments 0 α-LM monohydrate Irregular shape Slow 22.1 Poor surface quality 25 α-LM monohydrate Tomahawk/Pyramidal Moderate 22.1 Standard conditions 32 α-LM monohydrate Prismatic Moderate N/A DMSO crystallization 40 α-LM monohydrate Regular, smooth Fast 22.1 Optimal morphology 50 α-LM monohydrate Regular Fastest 22.1 High growth rates 60 α-LM monohydrate Elongated Fast N/A Saturation temperature 80 α-LM monohydrate Variable Moderate N/A High solubility 93.5+ β-lactose anhydrous Anhydrous crystals Very Fast N/A Form transition Table 4: Small Solvent Specific Polymorphic Selection (SSPS) Additive Effects

Additive Type Concentration Effect on Growth Rate Crystal Size Impact Yield Impact Mechanism Soluble Soybean Polysaccharide (SSPS) 0.1% w/w Enhanced Significant increase Improved recovery Growth facilitation Sodium Lactate 1-5 g/100g water Increased Larger crystals Higher yield Solubility modification Calcium Lactate 0.0125 mol/kg Increased Enhanced Enhanced Ion interaction Potassium Phosphate 0.05 mol/kg Slight increase Minor effect Minimal Weak enhancement Calcium Chloride 0.025 mol/kg Variable Size dependent Concentration dependent Complex interaction Organic Solvents (10% v/v) 10% v/v Variable Morphology change Variable Surface modification Table 5: Crystallization Kinetic Parameters Summary

Parameter Value Units Measurement Method Reference Source Activation Energy (Growth) 22.1 kcal/mol kcal/mol Arrhenius plot Shi et al. 1989 Growth Order (General) 1.8-2.6 Dimensionless Power law fitting Multiple studies Nucleation Activation Energy 17.0 kcal/mol kcal/mol Temperature studies Liang et al. 1991 Growth Rate Constant (k₀) Variable μm/h Interferometry Eder et al. 2015 Supersaturation Range 0.55-2.33 Relative supersaturation Concentration monitoring Dincer et al. 2009 Optimal Growth Period 100-150 min minutes 3D reconstruction Guan et al. 2025 Critical Supersaturation 1.9 (30°C) Relative supersaturation Growth rate analysis Dincer et al. 2009 Maximum Growth Temperature 50°C °C Literature compilation Literature review Physical Description

Solid; [Merck Index]Hydrogen Bond Acceptor Count

12Hydrogen Bond Donor Count

9Exact Mass

360.12677620 g/molMonoisotopic Mass

360.12677620 g/molHeavy Atom Count

24UNII

EWQ57Q8I5XOther CAS

64044-51-5

66857-12-3

5989-81-1

10039-26-6Wikipedia

Lactose monohydrateDates

Last modified: 08-16-2023